Bienvenue dans la boutique en ligne BenchChem!

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate

Acetylcholinesterase inhibition Carbamate SAR ki determination

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate (CAS 149312-52-7) is a chiral carbamate belonging to the 5-(1,3,3-trimethylindolinyl) carbamate class, structurally characterized by a 1,3,3-trimethylindoline scaffold linked via a carbamate bridge to a 1-phenylethylamine moiety. This class has been extensively studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with therapeutic relevance to cholinergic dysfunction, Alzheimer's disease, and organophosphate pretreatment.

Molecular Formula C20H23N2O2-
Molecular Weight 324.4 g/mol
CAS No. 149312-52-7
Cat. No. B117392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate
CAS149312-52-7
Synonyms5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate
5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate, (S)-isomer
TMI-N-PEC
Molecular FormulaC20H23N2O2-
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)OC2=CC3=C(C=C2)N(CC3(C)C)C
InChIInChI=1S/C20H24N2O2/c1-14(15-8-6-5-7-9-15)21-19(23)24-16-10-11-18-17(12-16)20(2,3)13-22(18)4/h5-12,14H,13H2,1-4H3,(H,21,23)/t14-/m1/s1
InChIKeyCETCEUNIJMGAQI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate (CAS 149312-52-7): Procurement-Relevant Chemical Profile and Class Differentiation


5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate (CAS 149312-52-7) is a chiral carbamate belonging to the 5-(1,3,3-trimethylindolinyl) carbamate class, structurally characterized by a 1,3,3-trimethylindoline scaffold linked via a carbamate bridge to a 1-phenylethylamine moiety [1]. This class has been extensively studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with therapeutic relevance to cholinergic dysfunction, Alzheimer's disease, and organophosphate pretreatment [2]. The compound exists as two enantiomers, (R)-(+) and (S)-(−), both exhibiting a pKa of 6.8, which governs ionization state and enzyme inhibition potency across physiological pH ranges [1]. Its molecular formula is C20H24N2O2 (MW 324.42), with a computed LogP of approximately 3.61, indicating moderate lipophilicity .

Why 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate Cannot Be Substituted with Class-General Carbamates


Within the 5-(1,3,3-trimethylindolinyl) carbamate series, minor structural modifications produce order-of-magnitude shifts in AChE inhibition potency [1]. The N-(1-phenylethyl) substituent confers a distinct combination of steric bulk and chiral recognition that is absent in the N,N-dimethyl, N-ethyl, N-heptyl, and N-(3-chlorophenyl) analogs. In head-to-head comparisons, the N-methyl analog (Compound II) achieves a ki of 1.19 × 10⁵ M⁻¹ min⁻¹, whereas the N,N-diethyl analog (Compound IV) drops to only 2.68 × 10³ M⁻¹ min⁻¹—a ~44-fold difference arising solely from carbamate nitrogen substitution [1]. The N-(1-phenylethyl) variant further introduces enantiomer-specific pharmacology: both (R)-(+) and (S)-(−) isomers exhibit ki values (7.38 × 10³ and 6.67 × 10³ M⁻¹ min⁻¹, respectively) that place it in a different potency tier than the dimethyl or diethyl variants, while its chiral nature offers stereochemically tunable enzyme interactions not achievable with achiral analogs [2]. Generic substitution without specification of both the N-substituent and enantiomeric form therefore risks selecting a compound with substantially different inhibitory profile, ionization behavior, and therapeutic applicability.

Quantitative Differentiation Evidence: 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate vs. Structural Analogs


Eel AChE Inhibition Potency: N-(1-Phenylethyl) vs. N,N-Dimethyl and N-Methyl Carbamate Analogs

The N-(1-phenylethyl) carbamate (racemic or enantiopure) occupies a distinct potency tier relative to the N,N-dimethyl (Cui Xing Ning, Compound I) and N-methyl (Compound II) analogs. Compound II (N-methyl) is the most potent, with ki = 1.19 × 10⁵ M⁻¹ min⁻¹ and Kd = 7.14 × 10⁻⁸ M, exceeding any irreversible inhibitor cited at the time [1]. The N-(1-phenylethyl) enantiomers measured at pH 7.60 deliver ki = 7.38 × 10³ M⁻¹ min⁻¹ (R) and 6.67 × 10³ M⁻¹ min⁻¹ (S), placing them approximately 16–18-fold weaker than Compound II but 2.5–2.8-fold stronger than Compound I (N,N-dimethyl, ki = 2.72 × 10³ M⁻¹ min⁻¹) [1][2].

Acetylcholinesterase inhibition Carbamate SAR ki determination

Enantiomer Head-to-Head Comparison: (R)-(+) vs. (S)-(−) pH-Dependent AChE Inhibition Profiles

The (R)-(+) and (S)-(−) enantiomers of 5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate were directly compared for the first time as enantiomorphic cholinesterase inhibitors across pH 6.0–9.0 [1]. At pH 7.60, the ki values differ by only ~10% (R: 7.38 × 10³ vs. S: 6.67 × 10³ M⁻¹ min⁻¹), but the pH profiles reveal that the protonated form is the more potent inhibitor for both, consistent with the mechanism established for physostigmine. Both enantiomers share a pKa of 6.8, meaning differential ionization and enzyme recognition become significant at pH values near and below the pKa. The R-isomer shows a slight but quantifiable advantage at physiological pH, whereas the S-isomer may offer differentiated metabolic or off-target profiles relevant to procurement decisions where chirality is a specification parameter [1].

Enantioselective inhibition pH profile Stereochemistry

Chiral Recognition Differential: N-(1-Phenylethyl) Enantiomeric Pair vs. Achiral N-Methyl/N,N-Dimethyl Analogs

The N-(1-phenylethyl) substitution introduces a chiral center absent in the N-methyl, N,N-dimethyl, N-ethyl, N,N-diethyl, N-heptyl, and N-(3-chlorophenyl) analogs (Compounds I–VI) [1][2]. This chirality is not merely structural but functionally significant: the R- and S-enantiomers exhibit pH-dependent inhibitory profiles that were the first ever reported for enantiomorphs of a cholinesterase inhibitor [2]. In contrast, achiral analogs such as Compound I (N,N-dimethyl) and Compound II (N-methyl) cannot exploit stereospecific interactions with the enzyme active site. The practical implication is that the N-(1-phenylethyl) compound can be procured as a defined enantiomer for studies requiring chiral selectivity, whereas all Compounds I–VI lack this dimension entirely.

Chiral carbamate Enantiomer pharmacology Stereospecific enzyme interaction

Physicochemical Differentiation: LogP, pKa, and Hydrogen Bonding Profile Relative to Dimethyl Analog

The N-(1-phenylethyl) substitution significantly alters the physicochemical profile compared to the widely studied N,N-dimethyl analog (Cui Xing Ning). The target compound has a computed LogP of 3.61 (Chemsrc) , whereas the N,N-dimethyl analog is reported with a LogP of approximately 2.7 and plasma protein binding of 64% [1]. The higher LogP of the N-(1-phenylethyl) variant predicts enhanced membrane permeability and blood-brain barrier penetration potential, which may be advantageous or disadvantageous depending on the intended application (CNS vs. peripheral). Both enantiomers share a pKa of 6.8 [2], which is close to the predicted pKa of 8.76 for the dimethyl analog, suggesting different ionization states at physiological pH 7.4. The target compound also features 3 H-bond donors/acceptors and a polar surface area of 53.5–55.4 Ų versus the dimethyl analog's comparable H-bond profile but lower lipophilicity, indicating differentiated ADME predictions [1].

Lipophilicity Ionization constant Drug-likeness

Mechanistic Validation: Protonated-Species-Dependent Inhibition Confirmed for N-(1-Phenylethyl) Enantiomers vs. Physostigmine Baseline

The pH-rate profiles for both (R)-(+)- and (S)-(−)-5-(1,3,3-trimethylindolinyl)-N-(1-phenylethyl)carbamate demonstrate that the protonated (cationic) form is the more potent inhibitory species, aligning with the mechanism established for physostigmine by Wilson and Bergmann [1]. This mechanistic confirmation is significant because it was obtained using the first enantiomorphic pair ever studied for cholinesterase inhibition and validates that the N-(1-phenylethyl) substitution preserves the protonation-dependent mechanism while adding stereochemical discrimination. This dual feature—proven mechanism plus chirality—is not available in any of Compounds I–VI, which lack either chiral characterization (Compounds I–VI) or lack pH-profile data altogether for most comparators.

Inhibition mechanism pH dependence Protonated inhibitor

Optimal Procurement and Research Application Scenarios for 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate


Enantioselective Cholinesterase Pharmacology Studies Requiring Defined Stereochemistry

When research protocols demand stereochemically defined cholinesterase inhibitors for studying enantiomer-specific enzyme kinetics, off-target binding, or metabolic stability, the (R)-(+) and (S)-(−) enantiomers of this compound are the only validated chiral pair within the 5-(1,3,3-trimethylindolinyl) carbamate series with published pH-dependent inhibition profiles [1]. Procurement of a single defined enantiomer enables studies that are impossible with achiral analogs such as Cui Xing Ning (Compound I).

CNS-Penetrant Cholinesterase Inhibitor Development Leveraging Higher LogP

With a computed LogP of 3.61 versus ~2.7 for the N,N-dimethyl analog, this compound is predicted to exhibit enhanced blood-brain barrier penetration [1][2]. This makes it the preferred procurement choice for CNS-targeted cholinesterase inhibition programs in Alzheimer's disease or cognitive enhancement research where brain exposure is a critical parameter.

Organophosphate Pretreatment Countermeasure Screening with Intermediate Potency

The compound occupies a middle potency tier (ki ~7 × 10³ M⁻¹ min⁻¹) between the high-potency N-methyl analog and the weaker N,N-dialkyl variants [1][2]. This intermediate AChE inhibition profile may be advantageous for pretreatment applications against organophosphate nerve agents, where excessive enzyme inhibition can be counterproductive. The compound's enantiomeric pair further allows fine-tuning of on-target vs. off-target effects through chiral selection [1][2].

Structure-Activity Relationship (SAR) Studies on Carbamate N-Substitution and Chirality

As the only chiral member of the well-characterized 5-(1,3,3-trimethylindolinyl) carbamate library (Compounds I–VI plus enantiomers II and III), this compound is indispensable for SAR campaigns investigating the interplay between N-substituent bulk, chirality, and cholinesterase inhibition [1][2]. It bridges the gap between achiral small-alkyl carbamates and more complex N-aryl variants, providing a critical data point for computational modeling and QSAR development.

Quote Request

Request a Quote for 5-(1,3,3-Trimethylindolinyl)-N-(1-phenylethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.